molecular formula C12H21N3O2S3 B2863861 N,N-dimethyl-4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-sulfonamide CAS No. 1428356-76-6

N,N-dimethyl-4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-sulfonamide

Cat. No. B2863861
CAS RN: 1428356-76-6
M. Wt: 335.5
InChI Key: JKBFJZVYQKRXBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazole, a component of your compound, is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .


Synthesis Analysis

Piperidines, another component of your compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Molecular Structure Analysis

The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Chemical Reactions Analysis

Active compounds with receptor using Schrodinger v11.5 have promising antimicrobial activity .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • One-Pot Multistep Bohlmann-Rahtz Heteroannulation Reactions : Research outlines the synthesis of dimethyl sulfomycinamate, a compound related to the thiopeptide antibiotic sulfomycin family, showcasing the compound's potential in antibiotic development through a complex series of reactions (Bagley et al., 2005).

Antibacterial Applications

  • Novel Heterocyclic Compounds with Antibacterial Properties : A study aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety demonstrated significant antibacterial activity, suggesting potential for N,N-dimethyl-4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-sulfonamide and its derivatives in developing antibacterial agents (Azab et al., 2013).

Antioxidant and Age-Related Disease Treatment

  • Multifunctional Antioxidants for Age-Related Diseases : Compounds analogous to N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide, possessing antioxidant and metal-chelating properties, have been synthesized and evaluated, showing potential in the treatment of cataracts, age-related macular degeneration (AMD), and Alzheimer's dementia (AD) (Jin et al., 2010).

Antiviral Studies

  • Synthesis and Antiviral Study of Heterocyclic Sulfonamide Derivatives : The antiviral activity of sulfonamide derivatives against avian paramyxo virus (AMPV-1) was screened, identifying compounds with significant activity and highlighting the potential for N,N-dimethyl-4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-sulfonamide in antiviral drug development (Selvakumar et al., 2018).

Mechanism of Action

Target of Action

It is known that thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with various targets in the body, leading to a range of effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution , which could be key in its interactions with its targets.

Biochemical Pathways

Thiazole derivatives have been found to activate or inhibit various biochemical pathways and enzymes . They can also stimulate or block receptors in biological systems .

Pharmacokinetics

The thiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.

Result of Action

Thiazole derivatives have been found to have a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Action Environment

The solubility properties of the thiazole ring could potentially influence its action in different environments .

Future Directions

The indiscriminate use of antimicrobial agents has resulted in microbial resistance which has reached an alarming level . This necessitates the need for discovery and development of new molecules from the natural or synthetic sources with novel mode of action to treat microbial infections .

properties

IUPAC Name

N,N-dimethyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O2S3/c1-10-8-18-12(13-10)19-9-11-4-6-15(7-5-11)20(16,17)14(2)3/h8,11H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBFJZVYQKRXBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2CCN(CC2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.